Pentasodium triphosphate hexhydrate

Descripción

Nomenclature and Chemical Identity within Scholarly Discourse

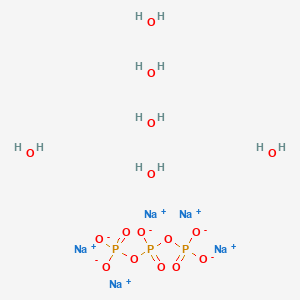

In academic and chemical literature, pentasodium triphosphate hexahydrate is identified by several names and chemical identifiers. Its systematic IUPAC name is pentasodium;[oxido(phosphonatooxy)phosphoryl] phosphate (B84403);hexahydrate. nih.gov Commonly, it is also referred to as sodium tripolyphosphate hexahydrate. guidechem.comnbinno.com

The chemical formula for the compound is Na₅P₃O₁₀·6H₂O. guidechem.comnbinno.com This indicates the presence of five sodium ions, one triphosphate anion, and six water molecules of hydration. The anhydrous form, pentasodium triphosphate (Na₅P₃O₁₀), is also a well-studied compound. wikipedia.orgatamanchemicals.com

Key identifiers for pentasodium triphosphate hexahydrate are crucial for its unambiguous identification in research and databases.

| Identifier | Value |

| CAS Number | 15091-98-2 nih.govwikipedia.orgsigmaaldrich.com |

| EC Number | 604-757-3 nih.govwikipedia.org |

| PubChem CID | 23064738 nih.govwikipedia.org |

| Molecular Weight | 475.96 g/mol nih.govnbinno.comsigmaaldrich.com |

These identifiers ensure that researchers across different disciplines are referring to the same chemical entity, facilitating clear communication and data comparison. The compound is a white, crystalline powder that is highly soluble in water. guidechem.comnbinno.com

Historical Context of Research on Polyphosphates and Their Hydrates

The study of polyphosphates, which are polymers of orthophosphate units linked by phosphoanhydride bonds, dates back to the late 19th century. wikipedia.org L. Liberman first identified high-polymeric inorganic polyphosphates in living organisms in 1890. wikipedia.org Initially considered as "molecular fossils" or simple energy reserves, their regulatory roles in metabolic processes have since been recognized. wikipedia.org

The synthesis of sodium triphosphate involves heating a stoichiometric mixture of disodium (B8443419) phosphate and monosodium phosphate under controlled conditions. wikipedia.orgatamanchemicals.com Research into the hydration of sodium triphosphate gained momentum in the mid-20th century. A notable study on the hydration of sodium triphosphate was published in the Journal of the American Chemical Society in 1956. acs.org This research laid the groundwork for understanding the behavior of its hydrated forms, including the hexahydrate.

Further investigations have explored the different crystalline forms (Phase I and Phase II) of anhydrous sodium tripolyphosphate and their hydration characteristics. atamanchemicals.comvidar-chemical.com The rate of hydration and the stability of the resulting hexahydrate are critical parameters in its industrial applications, particularly in the detergent industry. acs.orgchematephosphates.com The formation of the stable hexahydrate, Na₅P₃O₁₀·6H₂O, is known to prevent caking in powdered detergents. chematephosphates.com

Significance of Pentasodium Triphosphate Hexahydrate in Contemporary Chemical Science

Pentasodium triphosphate hexahydrate continues to be a subject of academic and industrial research due to its versatile properties. Its ability to sequester metal ions is a key feature, making it valuable in water treatment and as a component in detergents. nbinno.comatamanchemicals.com In the context of food science, it is utilized to improve the texture and moisture retention of various products. guidechem.comnbinno.com

Current research often focuses on optimizing its performance in various applications and understanding its environmental impact. While it is an effective cleaning agent, the phosphate content contributes to the eutrophication of freshwaters. wikipedia.org This has driven research into more environmentally benign alternatives and improved wastewater treatment processes to remove phosphates.

In the realm of materials science, the interaction of pentasodium triphosphate with other molecules is being explored for the development of new materials. For instance, it has been used in the modification of biopolymers like chitosan (B1678972) for applications such as drug encapsulation and metal-ion adsorption. researchgate.net

Furthermore, its role as a certified reference material in pharmaceutical secondary standards highlights its importance in analytical chemistry for quality control and method development. sigmaaldrich.com The continued study of its chemical and physical properties, including its hydration behavior, remains essential for its effective and responsible use in various scientific and technological fields.

Propiedades

IUPAC Name |

pentasodium;[oxido(phosphonatooxy)phosphoryl] phosphate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5Na.H5O10P3.6H2O/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6;;;;;;/h;;;;;(H,7,8)(H2,1,2,3)(H2,4,5,6);6*1H2/q5*+1;;;;;;;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXJOKTYAQIFRP-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12Na5O16P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046605 | |

| Record name | Sodium triphosphate hydrate (5:1:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15091-98-2 | |

| Record name | Sodium tripolyphosphate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015091982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium triphosphate hydrate (5:1:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM TRIPOLYPHOSPHATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7Y93S4UXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Industrial Production Processes

Laboratory Synthesis Protocols for Pentasodium Triphosphate Hexahydrate

In a laboratory setting, pentasodium triphosphate is typically synthesized from orthophosphate precursors. The subsequent formation of the hexahydrate involves controlled crystallization and purification steps.

The foundational method for producing pentasodium triphosphate involves the molecular dehydration of monosodium phosphate (B84403) (NaH₂PO₄) and disodium (B8443419) phosphate (Na₂HPO₄). wikipedia.org This process starts with the creation of a stoichiometric mixture of these two orthophosphate salts. atamanchemicals.com The reaction can be summarized as follows:

2Na₂HPO₄ + NaH₂PO₄ → Na₅P₃O₁₀ + 2H₂O

To achieve this, an aqueous solution of orthophosphates is first prepared. This is typically done by neutralizing phosphoric acid (H₃PO₄) with a sodium base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH), to achieve a solution with a specific Na₂O:P₂O₅ ratio of approximately 5:3. agchemigroup.eugoogle.comgoogleapis.com The resulting solution contains the necessary one-to-two molar ratio of monosodium and disodium orthophosphates. googleapis.com This solution is then dried to obtain an intimate mixture of the orthophosphate salts, which is crucial for the subsequent condensation reaction. google.com

Once the anhydrous pentasodium triphosphate is synthesized, the hexahydrate form can be obtained through controlled crystallization. Anhydrous STPP is hygroscopic and will absorb water to form the stable hexahydrate. fao.org For laboratory purification, recrystallization is a standard technique. uct.ac.za This involves dissolving the crude pentasodium triphosphate product in a suitable solvent, typically hot water, followed by cooling the saturated solution to allow for the crystallization of the purified hexahydrate.

Impurities can be removed through filtration of the hot solution to separate any insoluble matter. uct.ac.za The subsequent crystallization process should be controlled to ensure the formation of well-defined crystals. The quality of the final crystalline product can be enhanced by techniques such as slow cooling and using dilute solutions. uct.ac.za After crystallization, the hexahydrate crystals are isolated from the solvent by filtration, washed with a cold solvent to remove any remaining impurities from the crystal surfaces, and then dried under controlled conditions. uct.ac.za Paper chromatography can be used as an analytical method to verify the purity of the final product by separating it from any remaining mono- and diphosphate (B83284) precursors. fao.org

Large-Scale Industrial Manufacturing Approaches

The industrial production of pentasodium triphosphate is a large-scale operation, with millions of tons produced annually. atamanchemicals.comwikipedia.org The manufacturing processes are designed for efficiency and to produce STPP with specific physical properties tailored to its various applications, particularly in the detergent industry.

The classic spray drying method is a widely used two-stage process for STPP production. atamanchemicals.comagchemigroup.eu The process begins with the neutralization of phosphoric acid with a sodium alkali like soda ash or caustic soda to form an orthophosphate solution. agchemigroup.eu This solution is then dehydrated in a spray dryer. atamanchemicals.comagchemigroup.eu In this step, the orthophosphate liquor is atomized into fine droplets inside a chamber with a stream of hot air. google.comresearchgate.net This rapid drying and intermolecular condensation converts the orthophosphate solution into solid pentasodium triphosphate in a matter of seconds. google.comepo.org The exit gas temperature of the spray dryer is a critical parameter, typically maintained between 200°C and 500°C. google.com The resulting STPP powder is then calcined in a separate step, usually in a rotary kiln, to achieve the desired crystalline form and purity. agchemigroup.eu

| Process Stage | Description | Key Parameters |

| Neutralization | Phosphoric acid is reacted with a sodium base (e.g., NaOH, Na₂CO₃) to form an aqueous solution of monosodium and disodium orthophosphates. | Molar ratio of Na:P, pH of the solution. googleapis.comresearchgate.net |

| Spray Drying | The orthophosphate solution is atomized and rapidly dried with hot gas to form solid STPP particles. | Inlet and outlet gas temperature (e.g., exit gas 200°C - 500°C), feed rate, atomizer type. google.comyoutube.com |

| Calcination | The dried powder is heated in a rotary kiln to complete the conversion to STPP and control the crystalline phase. | Temperature, residence time. agchemigroup.eugoogleapis.com |

The dry single-stage condensation method offers a more economical and ecologically favorable alternative to the classic spray drying process. researchgate.netresearchgate.net This method eliminates the separate spray drying step by combining drying and calcination into a single technological operation. researchgate.net In this process, concentrated phosphoric acid and solid sodium carbonate are mixed with a portion of recycled final STPP product. researchgate.netresearchgate.net This creates a "quasi-dry" mixture that is fed directly into a rotary kiln for calcination. researchgate.net

The recycling of STPP is a key aspect of process optimization in this method. It improves the flow of the material within the kiln, prevents the agglomeration of powder, and reduces the content of insoluble substances in the final product. bibliotekanauki.plresearchgate.net This approach significantly lowers energy consumption and investment costs compared to the classic two-stage method. researchgate.netscribd.com Studies have shown that the dry single-stage method has a lower environmental impact. agchemigroup.eu

| Feature | Classic Spray Drying Method | Dry Single-Stage Condensation Method |

| Process Steps | Two-stage: Spray drying followed by calcination. agchemigroup.eu | Single-stage: Mixing and calcination combined. researchgate.net |

| Energy Consumption | Higher, due to separate drying and calcination steps. researchgate.net | Lower, as the spray drying stage is eliminated. scribd.com |

| Recycling | Not a primary feature. | Key feature for process optimization (improves flow, reduces agglomeration). bibliotekanauki.pl |

| Environmental Impact | Higher. agchemigroup.eu | Lower. agchemigroup.eu |

The calcination temperature is a critical factor that significantly influences the composition and crystalline structure of the final pentasodium triphosphate product. STPP exists in two anhydrous crystalline forms: Phase I (the high-temperature form) and Phase II (the low-temperature form). google.comgoogle.com

The formation of these phases is temperature-dependent. Generally, calcination temperatures below 420°C favor the formation of Phase II, while temperatures above this transition point lead to the formation of Phase I. google.com For instance, research has shown that at a lower pH of 6.48, pure Phase II can be formed by setting the calcination temperature at 340°C, whereas pure Phase I is formed at 560°C. researchgate.net Industrial processes control the calcination temperature to produce STPP with a specific ratio of Phase I to Phase II to meet the requirements of different applications, as the two forms have different dissolution properties. google.comgoogle.com

Besides the crystalline phase, calcination temperature also affects the morphology of the product particles. Higher temperatures can lead to smoother and more uniform particle morphology. proquest.comresearchgate.net The control of particle size is also important, and this can be influenced by the particle size of the orthophosphate feed material before calcination. google.com

Spectroscopic and Advanced Characterization Techniques

X-ray Diffraction (XRD) for Phase Identification and Quantification

X-ray powder diffraction (XRPD) is a primary and powerful technique for the identification and quantification of crystalline phases within a material. malvernpanalytical.commccrone.com For pentasodium triphosphate, which exists in two anhydrous forms (Form I and Form II) and a hydrated form (hexahydrate), XRD is essential for determining the composition of commercial products. researchgate.net

Quantitative Determination of Crystalline Forms (e.g., Form-I in mixtures)

The quantitative analysis of crystalline forms of pentasodium triphosphate, particularly the high-temperature Form I in mixtures with Form II, is a critical application of XRD. researchgate.net Form I possesses a unique and non-overlapping peak in its XRD pattern at approximately 21.8 degrees 2θ (using Cu radiation), which allows for its quantification. researchgate.net The area under this characteristic peak is directly proportional to the concentration of Form I in the mixture. researchgate.net

This relationship enables the creation of a calibration curve by analyzing mixtures with known concentrations of Form I and Form II. researchgate.net Subsequently, the amount of Form I in commercial samples can be accurately determined. researchgate.net It is important to note that for samples with high concentrations of Form I that may also be contaminated with sodium pyrophosphate (Na₄P₂O₇), dilution with pure Form II to a concentration below 50 wt.% of Form I is recommended for accurate analysis. researchgate.net The Rietveld refinement method is a powerful, standardless approach for quantitative phase analysis, particularly in complex mixtures with significant peak overlap. malvernpanalytical.comscirp.org

Table 1: Characteristic XRD Peak for Quantitative Analysis of Pentasodium Triphosphate Form I

| Crystalline Form | Non-overlapping 2θ Peak Position (Cu radiation) | Application |

|---|---|---|

| Form I | ≈ 21.8° | Quantitative determination in Form I/Form II mixtures researchgate.net |

| Form I | ≈ 29.0° | Additional unique peak for confirmation researchgate.net |

Analysis of Crystalline Structure and Microstructure Evolution

XRD is instrumental in analyzing the crystalline structure and observing the evolution of the microstructure of pentasodium triphosphate during processes such as hydration and thermal treatment. researchgate.netresearchgate.net The transformation of anhydrous forms to the hexahydrate, or the transition between Form II and Form I upon heating, can be monitored by acquiring XRD patterns at different stages. researchgate.netresearchgate.net For instance, the conversion of a mixture of sodium phosphates into sodium tripolyphosphate Form II occurs around 280°C, which then transforms into Form I at temperatures above 450°C. researchgate.net These phase transformations are readily identified by the appearance and disappearance of characteristic diffraction peaks for each crystalline phase. researchgate.netnih.gov

Furthermore, XRD can provide insights into the microstructure of the material, such as grain size and morphology, which can be correlated with process parameters like calcination temperature. researchgate.net The study of these structural changes is crucial for understanding and controlling the properties of the final product. researchgate.netrsc.org

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for the vibrational analysis of molecules, providing a "fingerprint" based on the absorption of infrared radiation by specific chemical bonds. mjcce.org.mk For pentasodium triphosphate, IR spectroscopy can be used to identify the different phosphate (B84403) structures and to distinguish between its various crystalline forms. nist.govresearchgate.netresearchgate.net

The IR spectrum of the triphosphate anion (P₃O₁₀⁵⁻) exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of the P-O and P-O-P bonds. researchgate.net The phosphate groups are known to have absorption bands in the regions of 1200-1000 cm⁻¹ and 900-600 cm⁻¹. researchgate.net The precise positions and shapes of these bands can differ between Form I, Form II, and the hexahydrate, allowing for their differentiation. researchgate.net For example, the in-plane P-O-H bending vibrations and P-O and P-OH bending can suggest the presence of different phosphate salts. researchgate.net

Table 2: General Infrared Absorption Regions for Phosphate Groups

| Vibrational Mode | Wavenumber Range (cm⁻¹) |

|---|---|

| Asymmetric stretching in (PO₄)³⁻ units | 1200 - 1000 researchgate.net |

| P-O-P asymmetric stretching | ~908 researchgate.net |

| P-O-P symmetric stretching | ~740 researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphate Speciation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for studying phosphorus-containing compounds. huji.ac.iloxinst.com It provides detailed information about the chemical environment of the phosphorus nuclei, allowing for the identification and quantification of different phosphate species in a sample. mdpi.com

³¹P NMR Chemical Shifts and Protonation Equilibria of Triphosphate Anions

The ³¹P NMR spectrum of the triphosphate anion (P₃O₁₀⁵⁻) typically shows two distinct signals: a triplet corresponding to the central phosphorus atom (Mid) and a doublet for the two terminal phosphorus atoms (End). nih.gov The chemical shifts of these signals are sensitive to the pH of the solution due to protonation equilibria. nih.govnih.gov As the pH changes, the degree of protonation of the phosphate groups varies, leading to shifts in the ³¹P NMR signals. nih.gov

The signals for the end phosphate groups generally appear at a lower magnetic field (higher chemical shift) than the middle phosphate group, indicating a higher basicity for the end groups. nih.govnih.gov By analyzing the pH-dependence of the chemical shifts, the stepwise protonation constants of the triphosphate anion can be determined. nih.govnih.gov This information is crucial for understanding the behavior of triphosphate in aqueous solutions and its interactions with other ions.

Table 3: ³¹P NMR Characteristics of the Triphosphate Anion

| Phosphorus Nucleus | Signal Multiplicity | Relative Basicity |

|---|---|---|

| End Phosphate Groups | Doublet | Higher nih.govnih.gov |

| Middle Phosphate Group | Triplet | Lower nih.govnih.gov |

Application in Analyzing Inorganic Phosphate Distribution in Aqueous Systems

³¹P NMR is widely used to analyze the distribution of various inorganic phosphate species in aqueous systems. researchgate.netnih.govresearchgate.net This technique can distinguish between orthophosphate, pyrophosphate, and different chain-length polyphosphates, including triphosphate. researchgate.net This capability is invaluable for monitoring the hydrolysis of pentasodium triphosphate in solution, a process that can significantly impact its performance in various applications. researchgate.net

Quantitative ³¹P NMR can be employed to determine the concentration of each phosphate species present in a sample. mdpi.comnih.gov By obtaining spectra over time, the kinetics of triphosphate hydrolysis can be studied. nih.gov This analytical approach provides a direct and non-invasive method for assessing the stability and transformation of pentasodium triphosphate in aqueous environments. colostate.edu

Scanning Electron Microscopy (SEM) for Morphological and Microstructural Studies

Scanning Electron Microscopy (SEM) is a powerful technique for elucidating the surface topography and microstructure of materials. In the case of pentasodium triphosphate, SEM studies reveal significant morphological variations that are dependent on the manufacturing process, particularly the calcination temperature.

For pentasodium triphosphate produced via a spray-kiln method, the initial spray-dried sodium phosphate mixture exhibits a distinct morphology. The particles are generally spherical with a characteristic "hollow shell" structure and a wrinkled surface. icm.edu.pl These initial grains are polycrystalline aggregates of non-uniform size and shape, resulting in a high total porosity of approximately 83.68%. icm.edu.pl

The subsequent calcination process, which converts the phosphate mixture into anhydrous pentasodium triphosphate, induces significant changes in the material's microstructure. The calcination temperature is a critical parameter controlling the crystalline phase and morphology of the final product. researchgate.net As the temperature increases, so does the packing density and size of the grains, leading to a decrease in the number and size of pores as the particles begin to form a solid skeleton. icm.edu.pl At higher temperatures (e.g., 550°C), the material transforms to contain monocrystalline grains that feature highly developed, flat walls, which are formed during the solidification of a liquid phase that appears at elevated temperatures. icm.edu.plresearchgate.net

The table below summarizes the observed microstructural changes in pentasodium triphosphate as a function of the calcination temperature.

| Calcination Temperature | Key Morphological and Microstructural Features |

| Spray-Dried (Pre-calcination) | Spherical, "hollow shell" grains with wrinkled surfaces; Polycrystalline aggregates; High porosity (approx. 83.68%). icm.edu.pl |

| 450°C - 500°C | Increased grain packing and size; Increased contact surface between grains; Presence of oval and fibrous grains; Decreased number and size of pores. icm.edu.pl |

| 550°C | Formation of monocrystalline grains with highly developed flat walls; Solid skeleton structure. icm.edu.pl |

These studies demonstrate that the morphology of pentasodium triphosphate can be precisely controlled through thermal processing, which in turn influences its physical properties such as bulk density and porosity.

Thermal Analysis (e.g., Differential Thermal Analysis - DTA) of Phase Transitions and Dehydration

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are essential for understanding the phase transitions and dehydration behavior of pentasodium triphosphate hexahydrate (Na₅P₃O₁₀·6H₂O). The hexahydrate is the stable crystalline form at room temperature. icm.edu.pl

Upon heating, pentasodium triphosphate hexahydrate undergoes a series of transformations, beginning with the loss of its water of hydration. While detailed DTA/TGA curves are specific to experimental conditions (like heating rate), the general process involves the release of adsorbed and crystalline water. Studies on related thermal processes show that for mixtures containing hydrated sodium phosphates, adsorbed water can be released at around 80°C. researchgate.net The six molecules of water in the hexahydrate are released upon further heating, leading to the formation of anhydrous pentasodium triphosphate. This dehydration process is a critical step, as the anhydrous forms (Phase I and Phase II) have different properties. vidar-chemical.com

Further heating of the now anhydrous material leads to the formation of different sodium phosphate species through thermal decomposition and intermolecular dehydration, ultimately yielding the desired anhydrous pentasodium triphosphate. The formation of anhydrous tripolyphosphate proceeds most rapidly around 290°C (563 K). researchgate.net Key thermal events in the formation of anhydrous STPP from precursor mixtures are outlined in the table below.

| Temperature (K) | Temperature (°C) | Thermal Event |

| ~463 K | ~190 °C | Formation of Sodium Acid Pyrophosphate (Na₂H₂P₂O₇). researchgate.net |

| ~488 K | ~215 °C | Formation of Tetrasodium (B8768297) Pyrophosphate (Na₄P₂O₇). researchgate.net |

| >513 K | >240 °C | Formation of Sodium Trimetaphosphate (Na₃P₃O₉). researchgate.net |

| ~563 K | ~290 °C | Highest rate of anhydrous Pentasodium Triphosphate (Na₅P₃O₁₀) formation. researchgate.net |

| ~593 K | ~320 °C | Formation of Sodium Metaphosphate (NaPO₃). researchgate.net |

| >616 K | >343 °C | Melting of NaPO₃, creating a liquid phase in the system. researchgate.net |

The two anhydrous polymorphic forms of pentasodium triphosphate, known as Phase I (high-temperature) and Phase II (low-temperature), are formed at different temperatures. Phase II is typically formed at temperatures up to about 400°C, while Phase I is formed above 450°C. icm.edu.pl The final anhydrous product often contains a mixture of both phases.

Electron Density Distribution Analysis in Polyphosphate Structures

Electron density distribution analysis provides profound insight into the nature of chemical bonds within a crystal structure. For polyphosphates, this analysis focuses on the P-O bonds that constitute the phosphate tetrahedra and the P-O-P bridges linking them. While specific experimental electron density maps for pentasodium triphosphate hexahydrate are not widely available, studies on other crystalline phosphates and polyphosphates reveal fundamental characteristics applicable to the triphosphate anion ([P₃O₁₀]⁵⁻). wikipedia.org

The structure of the tripolyphosphate anion consists of three tetrahedral PO₄ units linked by sharing oxygen atoms. wikipedia.orgwikipedia.org Analysis of the electron density in related phosphate groups shows that the phosphorus-oxygen (P-O) bonds are highly polarized. nih.gov The phosphorus atom carries a significant positive charge, while the more electronegative oxygen atoms are negatively charged. nih.govmdpi.com This indicates that the P-O bond is not purely covalent but has substantial ionic character, best described as a polar covalent bond. mdpi.com

Theoretical and experimental charge density analyses allow for the quantification of this polarity. Key findings from studies on various phosphate-containing structures include:

Bond Critical Points (BCP): The charge density at the BCP between phosphorus and oxygen is a key parameter. In phosphate esters, for example, the density at the P-O ester bond BCP differs from that of the terminal P-O bonds, reflecting their different chemical environments. rsc.org

Atomic Charges: The P atom in a phosphate group is found to be more positively charged compared to a P atom in a phosphonate (B1237965) group, highlighting the strong electron-withdrawing effect of the oxygen atoms. nih.gov

Bonding Nature: The P-O bonds are generally classified as transit closed-shell or polar covalent interactions, distinct from purely covalent C-O bonds in ester groups. nih.gov The terminal P-O bonds are typically shorter and stronger than the bridging P-O-P bonds, suggesting a degree of double bond character. researchgate.net

Experimental electron density maps, such as those obtained for polyphosphate kinase enzymes, can visually confirm the arrangement of phosphate units and their interactions within a complex biological system. embopress.org These maps show the concentration of electron density along the P-O bonds and around the oxygen atoms, providing a visual representation of the bonding framework. embopress.org

| Bond Type | General Characteristics from Electron Density Studies |

| Terminal P-O | Shorter bond length, higher bond order, significant charge polarization with negative density on oxygen and positive on phosphorus. mdpi.comresearchgate.net |

| Bridging P-O-P | Longer bond length compared to terminal P-O bonds, represents the link between tetrahedral units, electron density shows polar covalent character. wikipedia.orgrsc.org |

In essence, the electron density distribution in the pentasodium triphosphate anion is characterized by strong, polar covalent P-O bonds, with a significant transfer of charge from the phosphorus to the oxygen atoms, which is fundamental to its chemical properties and ability to chelate metal cations. wikipedia.org

Chemical Reactivity, Degradation Pathways, and Solution Chemistry

Hydrolysis Mechanisms of Pentasodium Triphosphate

In aqueous solutions, pentasodium triphosphate undergoes hydrolysis, a process where it reverts to simpler phosphate (B84403) forms. atamanchemicals.com This degradation is a significant factor in its application and environmental fate.

The hydrolysis of the triphosphate anion is a stepwise process. It was established that one mole of the triphosphate anion reverts to one mole of pyrophosphate and one mole of orthophosphate. cdnsciencepub.com This initial breakdown can be followed by the further hydrolysis of pyrophosphate directly to orthophosphate. cdnsciencepub.com Prolonged heating of an aqueous solution of sodium tripolyphosphate will cause it to revert to orthophosphate. atamanchemicals.comnih.gov The ultimate reversion product of this hydrolysis pathway is orthophosphate. cdnsciencepub.com

The rate of pentasodium triphosphate hydrolysis is significantly influenced by both pH and temperature. oieau.frresearchgate.net Kinetic studies have demonstrated that the hydrolysis of both triphosphate and pyrophosphate follows a first-order reaction mechanism when the hydrogen ion concentration is held constant. cdnsciencepub.comresearchgate.net The reaction is catalyzed by acid, and the hydrolysis of triphosphate is also catalyzed by bases. cdnsciencepub.comresearchgate.net

Solutions of triphosphate are most stable within a pH range of 9 to 10. cdnsciencepub.com The rate of hydrolysis increases at both lower (acidic) and higher (alkaline) pH values outside this range. researchgate.net Temperature also plays a crucial role; for instance, studies at 65.5°C have been used to measure hydrolysis rates across a wide pH spectrum. cdnsciencepub.comresearchgate.net At 100°C, the hydrolysis of the acid salt, disodium (B8443419) acid pyrophosphate, is rapid, whereas tetrasodium (B8768297) pyrophosphate remains largely unchanged for extended periods. acs.org

Table 1: Kinetic Parameters of Pentasodium Triphosphate Hydrolysis

| Parameter | Observation | Reference |

|---|---|---|

| Reaction Order | First-order at constant pH. | cdnsciencepub.comresearchgate.net |

| pH for Maximum Stability | 9.0 - 10.0 | cdnsciencepub.com |

| Catalysis | Acid and base catalyzed. | cdnsciencepub.comresearchgate.net |

| Temperature Effect | Rate increases with temperature. | acs.org |

Chelation Chemistry and Metal Ion Complexation

A defining characteristic of pentasodium triphosphate is its exceptional ability to chelate metal ions, particularly divalent cations. atamanchemicals.com This property is the basis for its widespread use as a "builder" in detergents to soften hard water. atamanchemicals.comatamanchemicals.com

Pentasodium triphosphate binds strongly to divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), forming stable, soluble complexes. atamanchemicals.comatamanchemicals.comgoogle.com This chelating action prevents these ions from interfering with the cleaning action of detergents. google.com The tripolyphosphate anion (TPP⁵⁻) tightly binds to these dications. atamanchemicals.com

The interaction with calcium ions is particularly noteworthy. Studies have shown that STPP can react with Ca²⁺ to form the complex ion [CaP₃O₁₀]³⁻. nih.gov The addition of STPP to solutions containing calcium ions can significantly reduce the free Ca²⁺ concentration. For example, in one study, increasing the STPP addition to 0.2% decreased the Ca²⁺ concentration from 538 mg/mL to 79.14 mg/mL. nih.gov This demonstrates the strong binding affinity of STPP for calcium ions. nih.gov The chelation of metal ions is a key mechanism for its function in various applications. nih.gov

Table 2: Effect of STPP on Calcium Ion Concentration

| STPP Addition (%) | Ca²⁺ Concentration (mg/mL) | Reference |

|---|---|---|

| 0 | 538 | nih.gov |

| 0.2 | 79.14 | nih.gov |

| 0.4 | 125.16 | nih.gov |

The triphosphate anion is a polyanionic chain, [O₃POP(O)₂OPO₃]⁵⁻, which allows it to act as a multidentate chelating agent. atamanchemicals.comwikipedia.org It binds strongly to metal cations as both a bidentate (binding through two sites) and tridentate (binding through three sites) ligand. wikipedia.org This ability to form multiple bonds with a single metal ion results in the formation of very stable chelate rings, effectively sequestering the metal ion from the solution. The polyphosphate group's ability to chelate is fundamental to its function. wikipedia.org This multidentate binding is crucial for its effectiveness in applications requiring the control of metal ion activity. atamanchemicals.comatamanchemicals.com

Environmental Chemistry and Ecological Fate

Environmental Transport and Distribution in Aquatic Systems

Upon entering aquatic environments, pentasodium triphosphate is subject to several transport and distribution processes. Due to its high water solubility, it readily dissolves and is distributed within the water column. heraproject.com Its transport is largely governed by the hydraulic characteristics of the water body, such as flow rates and mixing patterns. While it is highly soluble, there is potential for a fraction of the compound to be removed from the water column through adsorption onto suspended solids and bottom sediments. However, its significant water solubility suggests that it is not substantially transferred to sewage sludge. heraproject.com Consequently, its primary environmental compartment of concern following domestic wastewater discharge is aquatic. heraproject.com

Hydrolytic Degradation in Natural and Engineered Environments

The persistence of pentasodium triphosphate in the environment is limited by its susceptibility to hydrolytic degradation. In both natural aquatic systems and engineered environments like wastewater treatment plants, it undergoes hydrolysis, breaking down into simpler phosphate (B84403) forms. This process involves the progressive cleavage of the triphosphate chain to form pyrophosphate and ultimately orthophosphate.

The rate of hydrolysis is influenced by several factors, including temperature, pH, and the presence of enzymes. In sterile water, the degradation is a slower, purely chemical process. However, in natural waters and particularly in wastewater treatment facilities, the hydrolysis is significantly accelerated by the presence of microbial populations that produce extracellular enzymes capable of cleaving the polyphosphate chain. With prolonged heating, solutions of sodium tripolyphosphate tend to revert to orthophosphate. nih.gov

Assimilation into the Natural Phosphorus Cycle

The ultimate fate of pentasodium triphosphate in the environment is its assimilation into the natural phosphorus cycle. The orthophosphate, which is the final product of its degradation, is a bioavailable form of phosphorus. libretexts.org This inorganic phosphate can be taken up by algae, plants, and microorganisms and incorporated into essential organic molecules such as ATP and nucleotides. libretexts.orgnih.gov This process effectively integrates the phosphorus from the original compound into the local food web. libretexts.org

When these organisms die, decomposer bacteria break down the organic matter, releasing the phosphorus back into the ecosystem as inorganic phosphate. libretexts.org This cyclical process ensures that the phosphorus remains a component of the ecosystem. However, the introduction of large quantities of phosphorus from sources like pentasodium triphosphate can lead to nutrient enrichment, a process known as eutrophication. This can cause excessive growth of algae and aquatic plants, which upon decomposition can deplete oxygen levels in the water, creating "dead zones". libretexts.org

Ecological Impact Assessment Methodologies

To quantify the environmental consequences of using pentasodium triphosphate and other chemical compounds, various ecological impact assessment methodologies are employed. Life Cycle Assessment (LCA) is a prominent framework used for this purpose.

Evaluation of Environmental Footprint of Production Processes

The environmental footprint of pentasodium triphosphate begins with its production. The manufacturing process consumes raw materials and energy, and can generate waste streams that have their own environmental impacts. LCA studies analyze these inputs and outputs to quantify the potential environmental burdens associated with production.

A comparative study of two production methods, the classic spray method and a dry, single-stage method, revealed differences in their environmental and economic performance. The dry, single-stage method was found to be more beneficial from both an ecological and economic standpoint. researchgate.net The environmental quality of the dry, single-stage method was assessed to be 4.4% better than the classic spray method based on LCA analysis. researchgate.net Key factors contributing to the environmental impact of production include the sourcing of phosphorus raw materials and the consumption of electricity. researchgate.net

Comparative Environmental Impact Studies with Alternative Compounds

LCA is also a valuable tool for comparing the environmental impacts of pentasodium triphosphate with those of alternative substances used in similar applications, such as in detergents. These comparative studies provide a basis for selecting more environmentally benign alternatives.

Mechanistic Research in Advanced Applications

Role in Detergent Formulations

The primary role of pentasodium triphosphate in detergents is as a "builder," a term for a water softener. atamanchemicals.comwikipedia.org Hard water contains high concentrations of divalent metal cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), which can deactivate detergents. wikipedia.orgcd1958.comluminoruv.com Pentasodium triphosphate mitigates this issue through chelation. The tripolyphosphate anion (TPP⁵⁻) is a highly charged chelating agent that binds tightly to these metal ions. wikipedia.org

This process involves the TPP⁵⁻ anion acting as a polydentate ligand, forming stable, water-soluble complexes with the Ca²⁺ and Mg²⁺ ions. cnycchem.com By sequestering these hardness ions, pentasodium triphosphate prevents them from reacting with and precipitating the surfactant molecules in the detergent, which would otherwise reduce cleaning efficiency and leave undesirable deposits on fabrics. cd1958.comchemical-sales.com The resulting complex keeps the calcium and magnesium ions from interfering with the washing process. wikipedia.orgchemical-sales.com

| Ion | Chelating Agent | Effect on Water |

| Calcium (Ca²⁺) | Tripolyphosphate (TPP⁵⁻) | Formation of a stable, soluble complex, preventing interference with surfactants. cnycchem.comchemical-sales.com |

| Magnesium (Mg²⁺) | Tripolyphosphate (TPP⁵⁻) | Formation of a stable, soluble complex, preventing interference with surfactants. cnycchem.comchemical-sales.com |

This table summarizes the chelation process for water softening.

Pentasodium triphosphate serves as an effective dispersing agent, aiding in the suspension of solid dirt particles in the wash liquor and preventing them from redepositing onto cleaned surfaces. atamanchemicals.comcd1958.com This action contributes to a more thorough and efficient cleaning outcome.

Furthermore, the compound plays a crucial role in the physical stability of powdered detergents. Synthetic detergent powders are often hygroscopic and can clump or cake when stored in humid conditions. atamanchemicals.comcd1958.com Anhydrous pentasodium triphosphate readily absorbs ambient moisture to form pentasodium triphosphate hexahydrate. atamanchemicals.com This hydrated form has a dry, crystalline character that helps maintain the free-flowing, granular nature of the detergent powder, preventing inconvenient agglomeration. atamanchemicals.comcd1958.com

The water-softening action of pentasodium triphosphate creates a synergistic effect with the surfactants in a detergent formulation. Surfactants are the primary cleaning agents, but their performance is significantly hampered in hard water. By chelating the hardness minerals (Ca²⁺ and Mg²⁺), pentasodium triphosphate prevents these ions from forming insoluble salts with the sulfonate or other anionic surfactants. wikipedia.orgcd1958.com This allows the surfactant molecules to remain active and available to perform their intended function of removing soils from fabrics and surfaces. atamanchemicals.com This synergistic relationship ensures the detergent performs effectively even in challenging water conditions, improving the ability of the detergent's ingredients to penetrate fibers more deeply. atamanchemicals.com

Pentasodium triphosphate aids in the removal of greasy and oily soils through its emulsifying properties. atamanchemicals.comcd1958.com It helps to break down larger globules of fats, lipids, and oils into smaller, more stable droplets that can be dispersed in the wash water. atamanchemicals.com This process, known as emulsification, prevents the oil from redepositing onto surfaces and facilitates its removal during the rinse cycle. The compound's ability to promote the emulsification of lipids is a key factor in its effectiveness against common food and body soils. cd1958.com

Applications in Water Treatment Systems

Beyond its use in detergents, pentasodium triphosphate is applied in industrial water treatment systems, where its chemical properties are leveraged to protect infrastructure.

Pentasodium triphosphate functions as an effective corrosion inhibitor for metals, particularly steel, in aqueous environments. nih.govchemical-sales.com Research has demonstrated its ability to significantly reduce the rate of corrosion. nih.govresearchgate.net The primary mechanism involves the formation of a protective film on the metal surface, which acts as a barrier against corrosive elements. nih.gov

Studies using potentiodynamic polarization have revealed that pentasodium triphosphate acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. nih.govresearchgate.netinoe.ro The inhibition is achieved through the adsorption of the triphosphate ions onto the metal surface. researchgate.net This adsorption can be facilitated by the presence of oxygen and phosphorus atoms in the phosphate (B84403) group, which form chemical bonds with the iron (Fe) atoms on the steel surface. researchgate.net In some cases, the process involves the formation of an iron-phosphate complex layer. researchgate.netinoe.ro

| Study Finding | Metal | Inhibitor | Efficiency | Mechanism |

| Potentiodynamic Polarization & Weight Loss | Mild Steel in 1 M HCl | Sodium Tripolyphosphate (STPP) | 87% at 10⁻³ M | Mixed anodic-cathodic; Adsorption follows Langmuir isotherm. researchgate.netinoe.ro |

| Long-term Exposure | Steel Rebar in 3.5% NaCl | Pentasodium Triphosphate (PST) | ~80% over 480 days | Mixed-type; Formation of a protective film barrier. nih.gov |

This table presents research findings on the corrosion inhibition properties of pentasodium triphosphate.

Prevention of Scale Formation

The primary mechanism by which pentasodium triphosphate prevents scale formation is through a combination of sequestration and crystal growth inhibition. scalesafe.netresearchgate.net In aqueous systems, it dissociates to form the tripolyphosphate anion (P₃O₁₀)⁵⁻. wikipedia.org This highly charged anion acts as a potent chelating agent, binding with divalent and trivalent metal cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are the primary components of scale. wikipedia.org This sequestration process forms stable, soluble complexes, effectively reducing the concentration of free metal ions in the solution and preventing them from precipitating as insoluble salts like calcium carbonate or calcium sulfate. wikipedia.orgscalesafe.net

Furthermore, pentasodium triphosphate exhibits a "threshold effect," where even at concentrations much lower than what is required for complete sequestration, it can significantly inhibit scale formation. scalesafe.net This is achieved by adsorbing onto the active growth sites of newly formed microcrystals. scalesafe.netresearchgate.net This adsorption disrupts the regular crystalline structure, preventing the crystals from growing larger and agglomerating into hard, adherent scale deposits. scalesafe.net The resulting precipitates are often distorted, amorphous, and remain dispersed in the bulk solution, making them less likely to adhere to surfaces. scalesafe.net

Complexing Agent for Calcium Removal from Wastewater

In wastewater treatment, pentasodium triphosphate is utilized for its ability to form strong complexes with calcium ions. nih.govresearchgate.net The (P₃O₁₀)⁵⁻ anion effectively sequesters Ca²⁺ ions, forming the soluble complex [CaP₃O₁₀]³⁻. nih.govresearchgate.net This action is crucial in processes aiming to remove phosphorus from wastewater through precipitation. By binding with calcium, pentasodium triphosphate prevents the premature precipitation of calcium phosphate, allowing for more controlled and efficient removal processes. epa.govnih.gov

The efficiency of phosphorus removal can be influenced by pH and the dosage of the complexing agent. rdd.edu.iq The formation of calcium phosphate precipitates is a key method for phosphorus recovery from wastewater. nih.govmdpi.com The use of pentasodium triphosphate can facilitate this by controlling the availability of calcium ions for the precipitation reaction. google.com

Functionality in Industrial Materials Science

The chemical properties of pentasodium triphosphate also lend it to various applications in materials science, influencing the behavior of ceramics, cements, and leather.

In ceramic processing, pentasodium triphosphate functions as a highly effective deflocculant and viscosity-reducing agent for ceramic slurries and glazes. The tripolyphosphate anions adsorb onto the surface of the clay particles, increasing their negative surface charge. This leads to enhanced electrostatic repulsion between the particles, preventing them from agglomerating and causing flocculation. The result is a more stable, dispersed suspension with significantly lower viscosity, which is essential for uniform application of glazes and for shaping ceramic bodies.

Within cementitious materials, pentasodium triphosphate demonstrates complex interactions that affect dispersion and hydration. It readily adsorbs onto the surface of cement particles. mdpi.comcore.ac.uk This adsorption is a result of the interaction between the phosphate anions and the calcium ions present on the cement grain surfaces. nih.govresearchgate.net

The primary mechanism involves the complexation of Ca²⁺ ions by the tripolyphosphate anions, forming [CaP₃O₁₀]³⁻. nih.govresearchgate.net This complex then adsorbs onto the cement particles, which increases the electrostatic repulsion between them and leads to better dispersion and improved rheology of the cement paste. nih.govresearchgate.net However, this adsorbed layer also acts as a barrier, reducing the contact area between the cement particles and water. nih.govresearchgate.net This barrier effect hinders and delays the hydration process of the cement. nih.govresearchgate.net The interaction can be competitive, with pentasodium triphosphate potentially impeding the adsorption of other additives like polycarboxylate superplasticizers. mdpi.comresearchgate.net

Table 1: Effect of Pentasodium Triphosphate on Cement Paste Properties

| Property | Effect of Pentasodium Triphosphate Addition | Mechanism |

| Dispersion | Improved | Increased electrostatic repulsion between cement particles due to the adsorption of [CaP₃O₁₀]³⁻ complexes. nih.govresearchgate.net |

| Rheology | Improved (lower viscosity) | Enhanced dispersion of cement particles reduces the internal friction of the paste. nih.govresearchgate.net |

| Hydration | Delayed/Inhibited | The adsorbed layer of [CaP₃O₁₀]³⁻ reduces the contact area between cement and water, slowing the hydration reactions. nih.govresearchgate.net |

| Adsorption | High adsorption onto cement particles | Strong interaction between phosphate anions and calcium on cement surfaces. mdpi.comcore.ac.uk |

This table summarizes the general effects observed in research studies. The magnitude of the effects can vary based on dosage and the specific composition of the cement.

Pentasodium triphosphate can contribute to the flame retardancy of materials, particularly those based on cellulose (B213188) like cotton. researchgate.net When heated, it can act in the condensed phase. It is proposed that the compound can promote the dehydration of the cellulosic material at lower temperatures, leading to the formation of a stable char layer. This char acts as an insulating barrier, which slows down the transfer of heat to the underlying material and restricts the flow of flammable volatile gases to the flame zone. The presence of phosphorus is known to enhance char formation, which is a key mechanism in imparting flame retardancy to cellulosic polymers. researchgate.net

Biochemical Interaction Studies

Pentasodium triphosphate, a polyphosphate, functions as a highly charged chelating agent, binding strongly to metal cations. wikipedia.org This ability to sequester metal ions is central to many of its industrial applications, such as water softening in detergents, where it prevents minerals from interfering with cleaning agents. wikipedia.org While it interacts with various biological molecules, its role as a direct enzyme inhibitor, particularly in the context of specific enzyme classes like serine proteases, is not its most prominently documented function.

Serine proteases are a family of enzymes that cleave peptide bonds in proteins, relying on a key serine residue in their active site for catalysis. patsnap.com Their activity is typically regulated by specific protein inhibitors (serpins) or small molecules that bind directly to the active site, blocking substrate access. patsnap.comnih.gov The known mechanisms of serine protease inhibitors often involve forming a stable, sometimes covalent, complex with the enzyme. patsnap.com

The interaction of pentasodium triphosphate with proteins is generally attributed to its polyanionic nature and chelation properties rather than a specific, targeted inhibition of an enzyme's active site in the manner of a classic inhibitor. wikipedia.orgacs.org While its broad effects on microbial viability are well-studied, these are typically linked to general mechanisms such as membrane disruption and sequestration of essential metal ions, rather than the targeted inhibition of a specific enzyme class like serine proteases. nih.govresearchgate.net

Pentasodium triphosphate exhibits significant antimicrobial properties against a range of microorganisms, particularly pathogenic bacteria found in the oral cavity. nih.gov Its mechanism of action is multifaceted, involving direct interaction with the bacterial cell and disruption of its essential functions.

Research has demonstrated its efficacy against opportunistic pathogens such as Fusobacterium nucleatum, Prevotella intermedia, and various Porphyromonas species associated with periodontitis. nih.govnih.gov In contrast, commensal bacteria like Streptococcus gordonii have shown less susceptibility. nih.gov One of the primary antimicrobial mechanisms is the disruption of the bacterial membrane. This effect has been confirmed by measuring the leakage of nucleotides from bacterial cells upon exposure to the compound. nih.govresearchgate.net This disruption suggests a direct bactericidal action, where contact with pentasodium triphosphate leads to cell lysis. nih.gov

Furthermore, studies using whole-transcriptome sequencing on Porphyromonas gulae revealed that pentasodium triphosphate significantly alters gene expression. nih.govresearchgate.net It was found to influence genes related to the biosynthesis of thiamine, ubiquinone, and peptidoglycan, all of which are critical for bacterial survival and growth. nih.govresearchgate.net This indicates that beyond physical disruption, it interferes with vital metabolic pathways.

The compound is also highly effective at inhibiting and reducing the formation of bacterial biofilms, even at sub-inhibitory concentrations. nih.govnih.gov This is crucial as biofilms provide a protective environment for pathogenic bacteria. The chelating nature of pentasodium triphosphate likely contributes to this activity by binding metal cations that are essential for the structural integrity of the bacterial cell wall and enzymes. wikipedia.org

The table below summarizes the minimum inhibitory concentrations (MICs) of pentasodium triphosphate against several pathogenic Porphyromonas species.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

| Porphyromonas gulae | 500 - 750 mg/L |

| Porphyromonas cansulci | 500 - 750 mg/L |

| Porphyromonas cangingivalis | 500 - 750 mg/L |

| Data sourced from studies on Porphyromonas species associated with periodontitis. nih.govresearchgate.net |

Polymer Science and Materials Engineering

In the fields of polymer science and pharmaceutical technology, pentasodium triphosphate (often referred to as tripolyphosphate or TPP) is widely utilized as a non-toxic ionic crosslinking agent. wikipedia.orgmdpi.com It plays a critical role in the formation of hydrogel particles from polycationic polymers, most notably chitosan (B1678972), for applications in controlled drug delivery. mdpi.commdpi.com

Chitosan is a natural polysaccharide derived from chitin (B13524) that behaves as a polycation in mild acidic solutions due to the protonation of its primary amino groups. mdpi.com Pentasodium triphosphate, the salt of the penta-anionic triphosphoric acid, carries a high negative charge. wikipedia.orgmdpi.com The crosslinking mechanism is based on the electrostatic interaction between the negatively charged polyanionic TPP and the positively charged polycationic chitosan chains. mdpi.com This interaction, known as ionotropic gelation, leads to the formation of a three-dimensional hydrogel network, entrapping water and any dissolved active pharmaceutical ingredients. mdpi.comnih.gov

This method is used to produce chitosan microparticles, nanoparticles, and nano/micro-gels designed to encapsulate and protect therapeutic agents. mdpi.com The resulting polysaccharide-based systems can enhance the aqueous solubility and stability of drugs. nih.gov The release of the entrapped drug from the hydrogel matrix occurs as the particles swell upon contact with aqueous bodily fluids. nih.gov The selection of TPP as a crosslinker is advantageous due to its non-toxicity and high charge density, which allows for efficient gelation. mdpi.commdpi.com This makes it a preferred alternative to covalent crosslinkers like glutaraldehyde, which can have toxicity concerns. mdpi.com These polysaccharide-based delivery systems are being extensively investigated for their biocompatibility, biodegradability, and low immunogenicity. mdpi.comnih.gov

Analytical Methodologies for Quality Control and Research

Quantitative Analysis of Phosphorus Content (as P₂O₅)

A critical parameter for the quality of pentasodium triphosphate is its total phosphorus content, conventionally expressed as a percentage of phosphorus pentoxide (P₂O₅). For the hexahydrate form, the assay requires a P₂O₅ content of not less than 43.0% and not more than 45.0%. fao.org The analysis typically involves the hydrolysis of the polyphosphate chains into orthophosphate, followed by quantification.

One established method involves acid hydrolysis followed by titration. fao.org In this procedure, a sample is accurately weighed and boiled with nitric acid to ensure all phosphate (B84403) species are converted to orthophosphate. fao.org The resulting solution is then analyzed using titrimetric or other instrumental techniques.

A common approach is the precipitation of the orthophosphate as ammonium (B1175870) phosphomolybdate. 911metallurgist.com This precipitate can then be analyzed. In an alkalimetric method, the washed precipitate is dissolved in a standardized alkali solution, and the excess alkali is back-titrated with a standard acid. google.com Alternatively, a more rapid control method involves measuring the volume of the ammonium phosphomolybdate precipitate and correlating it to the P₂O₅ content using a calibration curve. 911metallurgist.com This method is suitable for process control where high accuracy may be secondary to speed. 911metallurgist.com

Another advanced technique involves ion-exchange chromatography. After acid hydrolysis converts all phosphates to the orthophosphate form, the sample is passed through an ion-exchange column to separate the phosphate ions from other anions. google.com The eluted stream containing the phosphate is then analyzed by a detector, such as a refractive index detector, and the signal is converted to a representation of the phosphate content. google.com

| Step | Description | Reagents/Conditions |

|---|---|---|

| Sample Preparation | An accurately weighed sample of approximately 20g is used. | Pentasodium triphosphate hexahydrate |

| Hydrolysis | The sample is boiled gently for 1 hour to convert polyphosphates to orthophosphates. | 150 ml water, 20 ml concentrated nitric acid |

| Dilution | The cooled solution is quantitatively transferred to a volumetric flask and diluted to the mark. | 500-ml volumetric flask, water |

| Titration | An aliquot of the diluted solution is titrated with standard sodium hydroxide (B78521) solution after precipitation of phosphomolybdate complex. The volume consumed is used to calculate P₂O₅ content. | 0.1 N Sodium hydroxide, 0.1 N Nitric acid, Phenolphthalein TS |

Chromatographic Separation and Detection of Polyphosphate Species (e.g., Monophosphate, Diphosphate (B83284), Triphosphate)

Chromatographic techniques are essential for separating and identifying the different phosphate species present in a sample of pentasodium triphosphate. This is crucial because the functionality of the product depends on the high purity of the triphosphate form, with minimal amounts of shorter-chain (diphosphate, monophosphate) or longer-chain (higher polyphosphates) species.

Paper chromatography is a classic and effective method for this separation. fao.org A solution of the sample is spotted onto chromatographic paper and developed using an ascending technique with a specific solvent mixture. fao.org After development, the paper is dried and sprayed with a reagent that reveals the phosphate spots under ultraviolet light. fao.org The different phosphate species are identified by their retention factor (Rf) values. fao.org This method can effectively separate monophosphate, diphosphate, and triphosphate. fao.orgseafdec.org

Thin-layer chromatography (TLC) operates on a similar principle, where a sample solution is applied to a plate coated with a stationary phase like cellulose (B213188) powder. seafdec.org The plate is developed in a chamber with a suitable solvent, and after development, the spots are visualized with a color reagent. seafdec.org The Rf value for each spot is calculated and compared to standards to identify the phosphate species. seafdec.org

More advanced instrumental methods like ion chromatography and high-performance liquid chromatography (HPLC) are also used for more precise and quantitative analysis. nih.govhelixchrom.comfrontiersin.org These methods utilize ion-exchange columns to separate the anionic phosphate species, which are then detected and quantified by conductivity detectors or other suitable means. nih.gov

| Polyphosphate Species | Typical Retention Factor (Rf) |

|---|---|

| Monophosphate | 0.69 |

| Diphosphate | 0.44 |

| Triphosphate | 0.29 |

Titrimetric Methods for Purity and Composition

Titrimetry provides a reliable and widely used approach for determining the purity and composition of pentasodium triphosphate. depauw.edu These methods are absolute and rely on stoichiometric reactions. usp.org

A common method is a potentiometric acid-base titration. fao.org A sample solution is prepared and placed in an automatic titrator equipped with a pH meter. fao.org The pH of the solution is first adjusted to between 2.5 and 2.8. fao.org The solution is then titrated with a standardized sodium hydroxide solution. fao.org The consumption of the titrant is recorded, and two distinct inflection points are observed on the titration curve at approximately pH 4 and pH 9. fao.org The volume of titrant consumed between these two inflection points is directly proportional to the amount of pentasodium triphosphate in the sample. This allows for the calculation of the assay percentage. fao.org For a method to be validated, its accuracy and precision are typically determined across multiple concentration levels. usp.org

Another titrimetric approach involves precipitating the phosphate with silver nitrate (B79036) solution. scribd.com The liberated nitric acid is then titrated with a standard sodium hydroxide solution using an indicator like methyl red to determine the endpoint. scribd.com The amount of titrant used corresponds to the phosphate content, allowing for a purity calculation. scribd.com

| Parameter | Specification |

|---|---|

| Titrant | 0.5 mol/l Sodium hydroxide |

| Initial pH Adjustment | Adjust to pH 2.5 - 2.8 |

| First Inflection Point | Approximately pH 4 |

| Second Inflection Point | Approximately pH 9 |

| Calculation Basis | Volume consumed between the first and second inflection points |

Determination of Water-Insoluble Matter and Higher Polyphosphate Contaminants

To ensure high quality, pentasodium triphosphate must have a very low content of water-insoluble matter and be free from higher polyphosphates.

The determination of water-insoluble matter is a straightforward gravimetric test. standardsmedia.comchemicalslearning.com A specified amount of the sample is dissolved in a given volume of water. chemicalslearning.com The solution is then filtered through a pre-weighed filter paper or crucible. standardsmedia.comchemicalslearning.com The residue retained on the filter is washed thoroughly with water, dried in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved, and then weighed. chemicalslearning.com The percentage of water-insoluble matter is calculated based on the initial sample weight. For food-grade pentasodium triphosphate, the limit is typically not more than 0.1%. fao.org

Higher polyphosphates are considered contaminants and their absence is a key quality marker. fao.org The detection of these longer-chain phosphates is typically performed using the chromatographic methods described in section 8.2. fao.orgseafdec.org When a sample is analyzed by paper or thin-layer chromatography, the presence of higher polyphosphates would be indicated by the appearance of additional spots with Rf values lower than that of triphosphate. fao.org For a sample to pass the quality test, no spots other than those corresponding to monophosphate, diphosphate, and triphosphate should be observed. fao.org

Emerging Research Areas and Future Perspectives

Investigation of Novel Synthesis Routes for Enhanced Purity and Phase Control

The industrial production of sodium tripolyphosphate (STPP) is a large-scale process, with approximately 2 million tons produced annually. wikipedia.org The conventional method involves heating a stoichiometric mixture of disodium (B8443419) phosphate (B84403) and monosodium phosphate. wikipedia.org A key challenge in this process is controlling the crystalline phase of the final product. Pentasodium triphosphate exists in two anhydrous polymorphic forms, Phase I (high-temperature) and Phase II (low-temperature), in addition to the hexahydrate form. icm.edu.pl The ratio of these phases is critical as it dictates the compound's performance in various applications, particularly its hydration rate in detergents. icm.edu.pl

Current research is focused on developing novel synthesis routes that offer greater control over purity and phase composition. The calcination temperature is a primary factor, with Phase II forming at temperatures up to about 400°C and Phase I forming above 450°C. icm.edu.pl Innovative methods like the spray-kiln technique are being investigated to produce STPP with specific microstructures. icm.edu.pl Research has shown that at calcination temperatures between 350-500°C, the grains become more rounded and larger, while at 550°C, they take on a fibrous form with increased porosity. icm.edu.pl These advanced synthesis strategies aim to create a more energy-efficient process that yields a product with tailored properties for specific applications. Other novel synthesis approaches for triphosphate analogues are also being explored in broader chemical research. google.comnih.gov

Table 1: Influence of Synthesis Parameters on Pentasodium Triphosphate Properties

| Synthesis Parameter | Effect on Product Characteristics | Reference |

| Calcination Temperature | Determines the ratio of Phase I to Phase II. | icm.edu.pl |

| Molar Ratio (Na₂O:P₂O₅) | A ratio of ~1.67 is crucial in the neutralization process. | icm.edu.pl |

| Drying and Calcination Conditions | Impacts the physicochemical properties and microstructure of the final product. | icm.edu.pl |

Exploration of Structure-Function Relationships in Specific Industrial Contexts

The versatility of pentasodium triphosphate across various industries stems from its unique chemical structure. gowaychemical.com It is a cornerstone ingredient in many applications, from detergents to food preservation. gowaychemical.com Ongoing research seeks to elucidate the precise relationship between its structure and its function in these contexts.

In the detergent industry, STPP's primary role is as a "builder" that softens hard water by sequestering calcium and magnesium ions. wikipedia.orgframer.app This action prevents the deactivation of surfactants and enhances cleaning efficiency. wikipedia.org The hexahydrate form is particularly useful in controlling moisture uptake in detergent powders, which is crucial in humid conditions to prevent clumping. sodiumtripolyphosphate.com

In the food sector, it is used as a preservative, emulsifier, and to retain moisture in seafood, meats, and poultry. wikipedia.orgatamanchemicals.com Its ability to improve texture and juiciness is a key functional property. atamanchemicals.com Furthermore, it finds applications in ceramics to decrease the viscosity of glazes, in leather tanning, and as a dispersing agent in various industrial processes. wikipedia.orgatamanchemicals.com Understanding these interactions at a molecular level is a key area of research to optimize its performance.

Table 2: Structure-Function Relationships of Pentasodium Triphosphate in Various Applications

| Industrial Application | Key Function | Structural Basis of Function | Reference |

| Detergents | Water softening, anti-redeposition | Sequesters Ca²⁺ and Mg²⁺ ions, preventing interference with surfactants. | wikipedia.orgsodiumtripolyphosphate.com |

| Food Processing | Moisture retention, preservation | Acts as an emulsifier and texturizer, improving product quality. | wikipedia.orgburapaprosper.com |

| Ceramics | Dispersing agent | Decreases the viscosity of glazes. | wikipedia.orgatamanchemicals.com |

| Water Treatment | Scale prevention, corrosion inhibition | Sequesters metal ions, preventing deposit formation. | atamanchemicals.com |

Development of Sustainable Alternatives and Circular Economy Approaches for Phosphate Use

The environmental impact of phosphates, particularly their contribution to the eutrophication of water bodies, has spurred significant research into sustainable alternatives and the development of a circular economy for phosphorus. ostara.combusinesschemistry.org While pentasodium triphosphate is a highly effective ingredient, there is a global effort to reduce reliance on mined phosphate rock and minimize phosphate discharge. ostara.comnutriman.net

Researchers are actively investigating eco-friendly alternatives for detergents, such as zeolites, sodium citrate (B86180), and various polymers. sodiumtripolyphosphate.comicis.com However, finding a single substitute that matches the cost-effectiveness and broad functionality of STPP has been challenging. businesschemistry.org For instance, while sodium citrate is biodegradable, its performance in cold water is lower than STPP. sodiumtripolyphosphate.com

A promising avenue for sustainability is the implementation of a circular economy for phosphorus. ostara.comrepec.orgumn.edu This involves recovering phosphorus from various waste streams, including domestic waste and wastewater, and recycling it to produce high-value phosphate compounds. nutriman.netmdpi.com Technologies for phosphorus recovery, such as struvite crystallization, are being developed and implemented to create a more sustainable and closed-loop system for this essential resource. repec.orgmdpi.com

Advanced Computational Chemistry for Understanding Interactions at the Molecular Level

Advanced computational chemistry methods are providing unprecedented insights into the behavior of pentasodium triphosphate at the molecular level. These techniques allow for the simulation of complex interactions that are difficult to observe through experimental means alone. By understanding these interactions, researchers can better predict the performance of STPP and design more effective formulations.

Computational models can be used to study the chelation of metal ions by the triphosphate anion, a key function in its role as a water softener. wikipedia.org These models can also simulate the interactions between STPP and other molecules, such as surfactants in detergents or proteins in food products. This deeper understanding can guide the development of new products with enhanced properties. As computational power and algorithmic efficiency continue to improve, the role of computational chemistry in this field is expected to grow significantly.

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing pentasodium triphosphate hexahydrate (Na₅P₃O₁₀·6H₂O) in laboratory settings?

- Methodology : Synthesis typically involves controlled crystallization from a solution of sodium phosphates under specific stoichiometric and pH conditions. Researchers should monitor reaction parameters (e.g., temperature, pH) to ensure the formation of the hexahydrate form. Structural verification via X-ray diffraction (XRD) and elemental analysis (Na, P, O content) is critical .

Q. How can researchers verify the purity and structural integrity of pentasodium triphosphate hexahydrate?

- Methodology : Use a combination of analytical techniques:

- FTIR spectroscopy to confirm phosphate group vibrations (P–O–P stretching at ~1100 cm⁻¹).

- Thermogravimetric analysis (TGA) to quantify water content (6H₂O loss at 100–150°C).

- Inductively coupled plasma optical emission spectroscopy (ICP-OES) to validate Na and P stoichiometry .

Q. What role does pentasodium triphosphate hexahydrate play in modulating ionic strength and metal chelation in biochemical buffers?

- Methodology : The compound acts as a polyvalent anion, enhancing ionic strength and sequestering divalent cations (e.g., Ca²⁺, Mg²⁺) via chelation. To study this, design buffer systems with varying concentrations of the compound and measure cation availability using ion-selective electrodes or atomic absorption spectroscopy .

Advanced Research Questions

Q. How can conflicting data on renal toxicity in animal models be resolved?

- Case Study : Evidence from rat studies shows dose-dependent renal calcification (LOEL: 450–495 mg/kg/day) but milder effects at pH 5 .

- Methodology : Control experimental variables such as dietary pH, hydration status, and baseline renal health. Use histopathology and urinary biomarkers (e.g., creatinine, urea) to differentiate pH-dependent vs. dose-dependent effects .

Q. What experimental designs are optimal for chronic toxicity studies of pentasodium triphosphate hexahydrate?

- Guidelines :

- Dosing : Use a range (0.05%–5% in diet) to establish NOAEL/LOEL thresholds.

- Endpoints : Monitor renal histopathology, serum electrolytes, and growth metrics over 24-week periods.

- Species Selection : Compare rodents (e.g., rats for rapid outcomes) and non-rodents (e.g., dogs for translational relevance) .

Q. How does the chelation efficiency of pentasodium triphosphate hexahydrate compare to other polyphosphates in environmental applications?

- Methodology : Conduct competitive binding assays using metal ions (e.g., Fe³⁺, Ca²⁺) and compare stability constants (log K) via spectrophotometric titration. Contrast with diphosphates (e.g., pyrophosphate) and metaphosphates to evaluate ligand flexibility and charge density .

Q. What analytical approaches are suitable for studying hydrolysis kinetics of pentasodium triphosphate hexahydrate in aqueous systems?

- Methodology : Use ³¹P NMR spectroscopy to track phosphate chain degradation over time. Quantify orthophosphate (PO₄³⁻) and intermediate species (e.g., pyrophosphate) under varying pH (4–9) and temperature conditions .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported LOEL/NOAEL values across studies?

- Resolution : Differences may arise from species-specific metabolism or experimental duration. Conduct meta-analyses using standardized criteria (e.g., OECD guidelines) and adjust for confounding factors like dietary calcium intake, which modulates renal phosphate absorption .

Q. Why do some studies report pH-dependent renal toxicity while others emphasize dose dependency?

- Analysis : Low pH diets may reduce phosphate solubility, altering bioavailability. Use in vitro models (e.g., renal cell lines) to isolate pH effects on cellular uptake and calcification pathways .

Tables for Key Data

| Toxicity Parameter | Rat Studies | Dog Studies |

|---|---|---|

| LOEL (mg/kg/day) | 450–495 | 100 (NOAEL) |